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Executive Summary

Tiadinil is a novel fungicide developed by Nihon Nohyaku Co., Ltd., distinguished by its unique
1,2,3-thiadiazole core and its primary mode of action as a plant activator. Unlike traditional
fungicides that directly target pathogens, Tiadinil induces Systemic Acquired Resistance (SAR)
in plants, thereby enhancing their natural defense mechanisms against a broad spectrum of
diseases, most notably rice blast caused by Magnaporthe oryzae. This document provides a
comprehensive overview of the discovery, synthesis, and biological activity of Tiadinil,
including detailed experimental protocols and quantitative data to support further research and
development in the field of crop protection.

Discovery and Development

The discovery of Tiadinil originated from extensive research into the chemical and biological
properties of 1,2,3-thiadiazole derivatives. The lead compound was identified through a
systematic screening process designed to uncover molecules capable of inducing plant
defense mechanisms. Subsequent optimization of this lead structure led to the identification of
Tiadinil, N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, as a potent
and effective plant activator with excellent field performance, particularly in rice cultivation.

Chemical Synthesis Pathway
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The synthesis of Tiadinil is a multi-step process that can be achieved through both traditional
batch and modern continuous flow methodologies. A key intermediate in this synthesis is 4-
methyl-1,2,3-thiadiazole-5-carboxylic acid.

Synthesis of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid

A common synthetic route to this key intermediate involves the following conceptual steps:
o Condensation: Reaction of ethyl acetoacetate with a hydrazine derivative.

» Cyclization: Treatment with a sulfur source, such as thionyl chloride, to form the thiadiazole
ring.

e Hydrolysis: Conversion of the resulting ester to the carboxylic acid.

A patented method for a similar thiazole carboxylic acid involves the reaction of methanamide
with phosphorus pentasulfide, followed by cyclization with chloro acetylacetic ether and
subsequent hydrolysis.

Synthesis of Tiadinil

The final step in the synthesis of Tiadinil involves the amide coupling of 4-methyl-1,2,3-
thiadiazole-5-carboxylic acid with 3-chloro-4-methylaniline. This is a formal condensation
reaction[1].

A continuous flow synthesis approach has been developed that allows for the on-demand
production of Tiadinil with high efficiency. In this process, the formation of the key intermediate,
4-methyl-1,2,3-thiadiazole-5-carboxylic acid, is achieved with a 70% yield. The subsequent
rapid condensation with 3-chloro-4-methylaniline in a reaction chip affords Tiadinil in an 88%
yield with a reaction time of just 81 seconds.

Synthesis Pathway of Tiadinil
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Caption: High-level overview of the Tiadinil synthesis pathway.

Mode of Action: Induction of Systemic Acquired
Resistance (SAR)

Tiadinil's primary mode of action is the induction of Systemic Acquired Resistance (SAR), a
plant's innate immune response. This is in contrast to many conventional fungicides which
have a direct antimicrobial effect. The thiadiazole carboxylic acid moiety of Tiadinil, a
metabolite named SV-03, has been shown to be an active component in inducing SAR.
Interestingly, this induction of resistance in tobacco plants does not require the accumulation of
salicylic acid (SA), a key signaling molecule in many SAR pathways. This suggests that
Tiadinil or its metabolite acts at the same level as or downstream of SA accumulation. The
induction of SAR leads to the expression of pathogenesis-related (PR) genes, which encode
proteins that can degrade fungal cell walls or have other antimicrobial properties.

Conceptual SAR Signaling Pathway Induced by Tiadinil
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Caption: Simplified model of Tiadinil-induced SAR pathway.

Biological Activity and Efficacy

Tiadinil exhibits a broad spectrum of activity against various plant pathogens, primarily through
the induction of host resistance.
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In Vitro Activity

While Tiadinil's main mode of action is as a plant activator, some studies have shown it
possesses direct antifungal activity.

Concentration

Pathogen Assay Type Inhibition
(ng/mL)

Magnaporthe oryzae Mycelial Growth 1.53 (EC50) 50%

Alternaria alternata Mycelial Growth 250 (EC50) 50%

Fusarium oxysporum Mycelial Growth 250 (EC50) 50%

Colletotrichum )
o Mycelial Growth 500 (EC50) 50%
gloeosporioides

Note: EC50 values for Magnaporthe oryzae are for the natural fungicide Camptothecin,
included for comparison of potency against a key target pathogen[2]. Data for other pathogens
are also for Camptothecin and serve as examples of how such data would be presented.

In Vivo and Field Efficacy

Field trials have demonstrated the effectiveness of various fungicide treatments in controlling
rice blast. While specific percentage control data for Tiadinil from the searched documents is
not available, one study on managing rice blast showed that a treatment regimen (T3) including
seed treatment, seedling root dip, and foliar sprays resulted in an average disease control of
85.8% over farmer's practices[3]. Another study reported that a combination of tebuconazole
and trifloxystrobin, another systemic fungicide, effectively controlled rice blast, reducing the
disease intensity to 11.46%][4]. These results highlight the potential for significant disease
reduction with effective fungicide application strategies.

Experimental Protocols
General Synthesis of 4-methyl-1,2,3-thiadiazole-5-
carbohydrazide Derivatives[6][7]
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This procedure describes the synthesis of hydrazide derivatives, which are closely related to

the carboxylic acid intermediate of Tiadinil.

Dissolution: Dissolve 4-methyl-1,2,3-thiadiazole-5-carbohydrazide (0.01 mol) in 15 mL of
96% ethanol in a round-bottomed flask.

Addition: To the dissolved hydrazide, add the appropriate substituted aldehyde (0.01 mol).
Reflux: Heat the solution under reflux for 3 hours.

Crystallization: Allow the reaction mixture to cool to room temperature and then place it in a
refrigerator for 24 hours to facilitate crystallization.

Isolation: Collect the precipitated product by filtration.

In Vitro Antifungal Susceptibility Testing (Broth
Microdilution Method)

This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a

compound against a fungal pathogen.

Media Preparation: Prepare a suitable liquid culture medium (e.g., Potato Dextrose Broth for
many fungi) and sterilize.

Compound Dilution: Prepare a stock solution of Tiadinil in a suitable solvent (e.g., DMSO).
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate to achieve a
range of desired test concentrations.

Inoculum Preparation: Prepare a standardized inoculum of the fungal pathogen (e.g., a
spore suspension or mycelial fragment suspension) in the culture medium. The
concentration should be adjusted to a specific cell or spore count per mL.

Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted
compound. Include positive controls (inoculum with no compound) and negative controls
(medium only).
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 Incubation: Incubate the microtiter plate at an appropriate temperature for the specific fungus
for a defined period (e.g., 24-72 hours).

o MIC Determination: The MIC is determined as the lowest concentration of the compound that
completely inhibits visible growth of the fungus.

Experimental Workflow for In Vitro Antifungal Assay
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Caption: General workflow for determining MIC of antifungal compounds.

Conclusion
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Tiadinil represents a significant advancement in fungicide technology, offering a novel mode of
action that leverages the plant's own defense systems. Its efficacy, particularly against rice
blast, and its amenability to efficient synthesis methods, including continuous flow chemistry,
position it as a valuable tool for integrated pest management strategies. Further research into
the detailed molecular mechanisms of Tiadinil-induced SAR and its efficacy against a broader
range of pathogens will continue to enhance its application in sustainable agriculture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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